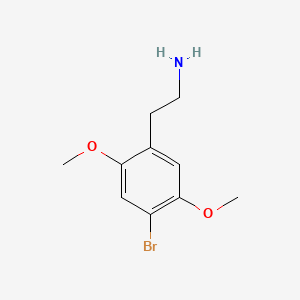

4-Bromo-2,5-dimethoxyphenethylamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-bromo-2,5-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12/h5-6H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHOBZXQZVXHBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCN)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216332 | |

| Record name | 2-(4-Bromo-2,5-dimethoxyphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66142-81-2 | |

| Record name | 4-Bromo-2,5-dimethoxyphenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66142-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromo-2,5-dimethoxyphenyl)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066142812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2,5-dimethoxyphenethylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01537 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(4-Bromo-2,5-dimethoxyphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-1-(4-Bromo-2,5-dimethoxyphenyl)-2-ethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2C-B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V77772N32H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 4 Bromo 2,5 Dimethoxyphenethylamine

Established Synthetic Pathways for 4-Bromo-2,5-dimethoxyphenethylamine

Established synthetic routes for this compound are well-documented, providing reliable and reproducible methods for its preparation. These pathways are characterized by multi-step sequences that begin with commercially available precursors.

Condensation-Reduction Routes (e.g., from 2,5-dimethoxybenzaldehyde (B135726) and nitromethane)

A prevalent and extensively utilized method for synthesizing this compound involves a condensation-reduction sequence starting from 2,5-dimethoxybenzaldehyde and nitromethane (B149229). mdpi.comerowid.orgbbgate.combbgate.com This approach first constructs the β-nitrostyrene intermediate, which is subsequently reduced to the corresponding phenethylamine (B48288).

The initial step is a Henry condensation reaction between 2,5-dimethoxybenzaldehyde and nitromethane. mdpi.comerowid.org This reaction is typically catalyzed by a weak base, such as ammonium (B1175870) acetate (B1210297) or ethylenediammonium acetate, and is often carried out in a solvent like isopropyl alcohol or neat nitromethane. erowid.orgbbgate.combbgate.com The reaction mixture is heated to facilitate the condensation, resulting in the formation of 2,5-dimethoxy-β-nitrostyrene, which often precipitates as a yellow-orange solid. erowid.orgbbgate.combbgate.com

The subsequent reduction of the nitrostyrene (B7858105) intermediate is a critical step. A powerful reducing agent, most commonly lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF), is used to reduce the nitro group to a primary amine, yielding 2,5-dimethoxyphenethylamine (2C-H). mdpi.combbgate.com Following the reduction, the final step is the bromination of the 2,5-dimethoxyphenethylamine intermediate, which is discussed in the following section.

Table 1: Reagents and Conditions for Condensation-Reduction Route

| Step | Reactants | Reagents/Catalysts | Solvent | Conditions | Product |

| Condensation | 2,5-dimethoxybenzaldehyde, Nitromethane | Ammonium acetate or Ethylenediammonium acetate | Isopropyl alcohol or Nitromethane | Heating | 2,5-dimethoxy-β-nitrostyrene |

| Reduction | 2,5-dimethoxy-β-nitrostyrene | Lithium Aluminum Hydride (LAH) | Anhydrous Tetrahydrofuran (THF) | Reflux | 2,5-dimethoxyphenethylamine (2C-H) |

Bromination of Precursor Phenethylamines

The introduction of the bromine atom at the 4-position of the aromatic ring is typically the final step in the synthesis of this compound. This is achieved through the electrophilic bromination of the precursor, 2,5-dimethoxyphenethylamine (2C-H). mdpi.combbgate.com

The reaction is carried out by treating a solution of 2,5-dimethoxyphenethylamine in a suitable solvent, such as glacial acetic acid, with elemental bromine (Br2). mdpi.combbgate.com The bromine is usually dissolved in the same solvent and added to the reaction mixture. The reaction is often exothermic and can lead to the formation of the hydrobromide salt of the product, which may precipitate from the solution. bbgate.com

An alternative approach involves the bromination of 2,5-dimethoxybenzaldehyde as the initial step, followed by the condensation and reduction sequence described previously. mdma.ch This method can also yield the desired product, but the direct bromination of the phenethylamine precursor is a more common strategy.

Novel Approaches and Sustainable Synthesis Research for this compound

In recent years, there has been a growing interest in developing more sustainable and efficient synthetic methods for chemical compounds, including this compound. This research focuses on the application of green chemistry principles and the exploration of novel catalytic methodologies.

Green Chemistry Principles in this compound Synthesis

Efforts to incorporate green chemistry principles into the synthesis of this compound aim to reduce the environmental impact of the production process. One area of focus is the use of less hazardous reagents and solvents. For example, research into alternative reducing agents to replace lithium aluminum hydride, which is highly reactive and requires anhydrous conditions, is ongoing. google.com

Microwave-assisted synthesis has also been explored as a green chemistry approach. mdpi.comresearchgate.net Microwave irradiation can significantly reduce reaction times and potentially improve yields compared to conventional heating methods. researchgate.net This technique has been applied to the synthesis of molecularly imprinted polymers for the selective recognition of this compound, demonstrating its potential in related synthetic processes. mdpi.comresearchgate.netipp.pt

Catalytic Methodologies in this compound Production

The development of catalytic methodologies offers a promising avenue for improving the efficiency and selectivity of the synthesis of this compound. Research in this area includes the use of Lewis acid catalysts, such as boron trifluoride diethylether complex, in the synthesis of its metabolites. nih.gov While not directly for the parent compound, this indicates the potential for catalytic applications in related syntheses.

Furthermore, catalytic hydrogenation is another area of interest. For instance, palladium on barium carbonate has been used as a catalyst for the reduction of a nitro precursor in the synthesis of a related compound. The application of such catalytic reduction methods could provide a milder and more selective alternative to metal hydride reagents. The use of palladium on carbon has also been mentioned in the context of reducing a nitrile intermediate in a different synthetic route. google.com

Precursor Sourcing and Impurity Profiling Research Related to this compound Synthesis

The sourcing of precursors and the analysis of impurities are crucial aspects of the chemical synthesis of this compound, particularly in the context of forensic analysis and understanding illicit manufacturing trends.

The primary precursors for the most common synthetic routes are 2,5-dimethoxybenzaldehyde and nitromethane. mdpi.comerowid.orgbbgate.combbgate.com 1,4-Dimethoxybenzene is a key starting material for the synthesis of 2,5-dimethoxybenzaldehyde. sciencemadness.org The availability and cost of these precursors can influence the synthetic routes employed in clandestine settings. google.com

Impurity profiling is a powerful tool for law enforcement and forensic chemists to determine the synthetic route used to produce a particular sample of this compound. uva.nlmorressier.com Different synthetic methods and variations in reaction conditions can lead to the formation of specific byproducts and impurities. uva.nl For example, the choice of reducing agent or the purification methods used can leave a characteristic chemical signature in the final product. The analysis of these impurities can provide valuable intelligence on the manufacturing process and potential links between different seizures. uva.nlmorressier.com

Chemical Precursors and Their Control in this compound Synthesis

The synthesis of this compound, a compound controlled as a Schedule I substance in the United States, originates from readily available chemical starting materials. addictiongroup.org The most commonly cited synthetic route involves a multi-step process beginning with 2,5-dimethoxybenzaldehyde. mdpi.comwikipedia.org

This initial precursor undergoes a condensation reaction with nitromethane to form 2,5-dimethoxynitrostyrene. mdpi.com This intermediate is then reduced to yield 2,5-dimethoxyphenethylamine (2C-H). mdpi.com The final step involves the bromination of the 2C-H intermediate, typically using elemental bromine in a solvent such as acetic acid, to produce the target compound, this compound. mdpi.com

The primary chemical precursors involved in this common synthesis are detailed below:

| Precursor | Chemical Formula | Role in Synthesis |

| 2,5-Dimethoxybenzaldehyde | C₉H₁₀O₃ | The foundational starting material for the phenethylamine backbone. mdpi.comwikipedia.org |

| Nitromethane | CH₃NO₂ | Reacts with the benzaldehyde (B42025) to introduce the nitro group, a precursor to the amine. mdpi.com |

| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | A powerful reducing agent used to convert the nitrostyrene intermediate to the corresponding phenethylamine (2C-H). mdpi.com |

| 2,5-Dimethoxyphenethylamine (2C-H) | C₁₀H₁₅NO₂ | The direct intermediate that is brominated to form the final product. mdpi.com |

| Elemental Bromine | Br₂ | The brominating agent that adds a bromine atom to the phenyl ring. mdpi.com |

| Acetic Acid | C₂H₄O₂ | Commonly used as a solvent for the bromination reaction. mdpi.com |

Control of these precursors varies. While this compound itself is strictly controlled, its primary precursors are not uniformly scheduled. For instance, 2,5-dimethoxybenzaldehyde is not found on the U.S. Drug Enforcement Administration's (DEA) Lists I or II of controlled chemicals. wikipedia.org However, its use in the synthesis of psychoactive substances is a known concern. congress.gov

Nitromethane is also not on the primary DEA lists but is regulated in the United States by the Cybersecurity and Infrastructure Security Agency (CISA) under the Chemical Facility Anti-Terrorism Standards (CFATS). kansastag.govcisa.gov This regulation requires reporting for possession of quantities of 400 pounds or more, due to its potential use as an improvised explosive device precursor. kansastag.govcisa.gov Other reagents like lithium aluminum hydride and elemental bromine are standard laboratory chemicals with broad applications.

Characterization of Synthetic Byproducts and Impurities in this compound Batches

The clandestine nature of this compound production often results in batches containing a variety of byproducts and impurities. The purity of street-level samples can be relatively high, but the presence of synthesis-related impurities is a significant concern for forensic analysis. wikipedia.org

The identification of these impurities provides valuable intelligence on the synthetic route employed. Analysis of illicit samples has revealed specific byproducts that point to inefficiencies or side reactions in the manufacturing process. One such impurity, identified in street samples in the Netherlands, is the N-acetyl derivative of this compound. wikipedia.org This compound is believed to be a byproduct of the synthesis process itself. wikipedia.org

Other potential impurities can be inferred from the common synthetic pathway. These include unreacted starting materials and intermediates, as well as products from unintended side reactions. For example, incomplete bromination would result in the presence of the precursor 2,5-dimethoxyphenethylamine (2C-H) in the final product. Conversely, over-bromination could lead to the formation of dibrominated species. The synthesis process itself can yield discolored products, such as yellowish oils or brown crystals, indicating the presence of impurities that may be carried over into the final product if purification steps like recrystallization are not performed effectively. mdma.ch

A summary of potential and identified synthetic impurities is provided below:

| Impurity/Byproduct | Source in Synthesis | Significance |

| N-acetyl-4-bromo-2,5-dimethoxyphenethylamine | Side reaction during synthesis, possibly from the use of acetylating agents or solvents. | Identified in street samples, confirming it as a known synthetic byproduct. wikipedia.org |

| 2,5-Dimethoxyphenethylamine (2C-H) | Incomplete bromination of the precursor. | Indicates an inefficient final reaction step; its presence alters the chemical profile of the batch. mdpi.com |

| 2,5-Dimethoxybenzaldehyde | Unreacted starting material. | Points to an incomplete initial condensation reaction. mdpi.com |

| 2,5-Dimethoxynitrostyrene | Incomplete reduction of the nitrostyrene intermediate. | Indicates an inefficient reduction step. mdpi.com |

| Dibrominated phenethylamines | Over-bromination or non-specific bromination. | Results from excessive or poorly controlled addition of the brominating agent. |

The characterization of these substances is crucial for forensic laboratories to accurately profile seized drug samples, which can help in tracking manufacturing trends and understanding the chemical composition of drugs available on the illicit market.

Pharmacological Research into 4 Bromo 2,5 Dimethoxyphenethylamine Mechanisms of Action

Neurotransmitter Receptor Binding Affinities of 4-Bromo-2,5-dimethoxyphenethylamine

The pharmacological profile of this compound (2C-B) is characterized by its interaction with multiple neurotransmitter receptor systems. Its primary activity is centered on the serotonin (B10506) receptor family, though it also modulates dopaminergic and adrenergic systems.

This compound is recognized principally for its complex interactions with serotonin (5-HT) receptors. Research indicates it acts as a partial agonist at the human 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.govfrontiersin.org The nature of its interaction, particularly at the 5-HT2A receptor, is multifaceted, with some studies describing it as a low-efficacy partial agonist or even a full antagonist under certain experimental conditions. nih.govresearchgate.netdrugbank.com

In studies using Xenopus laevis oocytes expressing rat 5-HT2A receptors, 2C-B behaved as a potent antagonist, blocking the currents induced by serotonin. nih.govnih.gov This antagonistic effect was observed to be selective for the 5-HT2A receptor, as 2C-B did not block serotonin-induced responses at the 5-HT2C receptor in the same model. researchgate.netnih.govnih.gov The rank order of antagonist potency at the 5-HT2A receptor among structurally related phenylethylamines was determined to be 2C-I > 2C-B > 2C-D > 2C-H. nih.govnih.govwikipedia.org

Conversely, other research classifies 2C-B as a partial agonist at human 5-HT2A and 5-HT2C receptors. nih.govfrontiersin.orgwikipedia.org This suggests that the primary effects of 2C-B may be mediated through the 5-HT2C receptor. youtube.com The compound shows only weak responses (5-10% of the maximal response to serotonin) in stimulating downstream signaling pathways like phospholipase C-inositol phosphate (B84403) (PLC-IP) accumulation at 5-HT2A receptors. nih.govfrontiersin.org

Regarding other serotonin receptor subtypes, closely related compounds in the 2C-series have demonstrated little activity as agonists at the 5-HT1A receptor. wikipedia.org The interaction of 2C-B with 5-HT1B and 5-HT1C receptors is less defined, though the 5-HT2C receptor was historically classified as the 5-HT1C receptor, suggesting a significant interaction. nih.govnih.gov

Interactive Table: this compound Activity at Serotonin Receptors

| Receptor | Organism/System | Action | Potency/Efficacy | Citation(s) |

|---|---|---|---|---|

| 5-HT2A | Human | Partial Agonist / Antagonist | Low efficacy (5-10% PLC-IP activation) | nih.govfrontiersin.orgdrugbank.com |

| 5-HT2A | Rat (Xenopus oocytes) | Potent Antagonist | Potency: 2C-I > 2C-B > 2C-D > 2C-H | nih.govnih.gov |

| 5-HT2B | Human | Partial Agonist | - | nih.govfrontiersin.org |

| 5-HT2C | Human | Partial Agonist | - | nih.govfrontiersin.org |

| 5-HT2C | Rat (Xenopus oocytes) | No Antagonistic Activity | Did not block 5-HT induced currents | nih.govnih.gov |

| 5-HT1A | - | Low Agonist Activity | EC50 >3,000 nM (for related 2Cs) | wikipedia.org |

Beyond the serotonergic system, 2C-B also interacts with adrenergic and dopaminergic systems. It has a noted affinity for alpha-adrenergic receptors, which may contribute to its stimulant properties. researchgate.netdrugscience.org.uk Specifically, some research points to an affinity for the α1-adrenoceptor. drugscience.org.uknih.gov Alpha-1 adrenergic receptor agonists are known to cause vasoconstriction. wikipedia.org

In terms of dopamine (B1211576), research in rats suggests that 2C-B increases dopamine levels in the brain. youtube.comnih.gov It also appears to function as a weak inhibitor of the norepinephrine (B1679862) and serotonin transporters. nih.govfrontiersin.org The 5-HT2C receptor, a primary target of 2C-B, is known to mediate the release of dopamine in response to various substances. wikipedia.org

The interaction of this compound with other neurotransmitter systems, such as the trace amine-associated receptor 1 (TAAR1), is not as extensively documented in the scientific literature as its effects on serotonin receptors. While TAAR1 is a known target for many phenethylamine (B48288) compounds, specific binding affinity data for 2C-B at this receptor is limited.

Cellular and Molecular Mechanisms of this compound

The 5-HT2 receptor family, including the 5-HT2A and 5-HT2C subtypes, are classic G-protein coupled receptors (GPCRs). nih.govnih.gov These receptors are primarily coupled to the Gq/G11 family of G-proteins. drugbank.com Upon activation by an agonist, the receptor stimulates phospholipase C-beta (PLCβ). drugbank.comnih.gov This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). drugbank.com

Research has shown that 2C-B has very low efficacy in stimulating this pathway via the 5-HT2A receptor. nih.gov Studies measuring phosphoinositide hydrolysis or phospholipase C-inositol phosphate (PLC-IP) accumulation report that 2C-B elicits a response of only 5-10% compared to serotonin, which is consistent with its classification as a low-efficacy partial agonist at this site. nih.govfrontiersin.org

The metabolism of 2C-B is a key aspect of its molecular mechanism. It is metabolized by monoamine oxidase (MAO) enzymes, specifically both MAO-A and MAO-B. nih.govwikipedia.orgyoutube.com This deamination process leads to the formation of several metabolites, including 2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). wikipedia.orgnih.gov The cytochrome P450 (CYP450) enzyme system also plays a lesser role in its metabolism. nih.govfrontiersin.org Inhibition of MAO enzymes can, therefore, potentiate the effects of 2C-B. wikipedia.org

Neurotransmitter Reuptake and Release Mechanisms (e.g., NE, SERT)

The primary mechanism of action for this compound (2C-B) is characterized by its interaction with serotonin receptors. Research indicates that it displays a high affinity for central serotonin receptors, particularly acting as a partial agonist at the 5-HT2A receptor and an agonist at the 5-HT2C receptor. drugbank.comcapes.gov.brcaymanchem.comusdoj.gov Its psychoactive effects are largely attributed to these receptor interactions.

While 2C-B significantly impacts serotonergic pathways, its direct effects on neurotransmitter reuptake and release via transporters like the serotonin transporter (SERT) and norepinephrine transporter (NET) are not well-defined in the existing scientific literature. One study observed that 2C-B administration in rats led to an increase in dopamine levels while simultaneously decreasing the concentration of its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the nucleus accumbens. researchgate.net This finding suggests a potential influence on dopamine release or metabolism, but does not specify a direct action on the dopamine transporter. The current body of research points to receptor binding as the principal mechanism, with less evidence supporting significant, direct modulation of neurotransmitter reuptake transporters as a primary mode of action.

Enzymatic Metabolism and Biotransformation Pathways of this compound

The biotransformation of this compound is a complex process involving multiple enzymatic pathways, primarily occurring in the liver. Studies utilizing hepatocytes from various species, including humans, have elucidated the key Phase I metabolic reactions and identified the principal enzymes and metabolites involved. nih.govresearchgate.net

Phase I Metabolic Pathways (e.g., Oxidative Deamination, Demethylation)

The metabolism of 2C-B is primarily driven by Phase I reactions, which introduce or expose functional groups to prepare the compound for subsequent reactions and excretion. nih.govnih.gov The two main pathways identified are oxidative deamination and demethylation. nih.govresearchgate.net

Oxidative Deamination : This is a major metabolic route for 2C-B. The ethylamine (B1201723) side chain is oxidized, leading to the formation of an aldehyde intermediate. This intermediate is then further oxidized to a carboxylic acid or reduced to an alcohol. nih.govresearchgate.net This pathway produces key metabolites such as 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE), 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA), and 4-bromo-2,5-dimethoxybenzoic acid (BDMBA). nih.govresearchgate.net

Demethylation : This process involves the removal of a methyl group from one of the two methoxy (B1213986) groups on the phenyl ring (at the C2 or C5 position). Demethylation can occur either before or after oxidative deamination of the ethylamine side chain. nih.govresearchgate.net This leads to the formation of various hydroxylated metabolites.

These pathways can occur sequentially, resulting in metabolites that are both demethylated and have undergone side-chain oxidation. nih.gov

Key Metabolite Identification

Several key metabolites of 2C-B have been identified in in vitro and in vivo studies. The relative abundance of these metabolites can vary significantly between species. nih.govnih.gov In humans, the most abundant metabolite found in urine is 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). nih.gov

Below is a table of key identified metabolites:

| Metabolite Abbreviation | Full Chemical Name | Notes | Source |

|---|---|---|---|

| BDMPE | 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol | Product of oxidative deamination. | nih.gov |

| BDMPAA | 4-bromo-2,5-dimethoxyphenylacetic acid | Major metabolite in human urine, accounting for ~73% of detected metabolites. | nih.govnih.gov |

| BDMBA | 4-bromo-2,5-dimethoxybenzoic acid | Product of oxidative deamination. | nih.gov |

| B-2-HMPEA | 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol | Demethylated metabolite found in humans, monkeys, and rabbits. | nih.gov |

| BDMP | 4-bromo-2,5-dimethoxy-phenol (B1599776) | A previously unknown metabolite identified only in mouse hepatocytes. | nih.gov |

| - | 4-bromo-2-hydroxy-5-methoxyphenylacetic acid | A significant demethylated metabolite found in human urine (~13%). | nih.gov |

Enzyme Involvement (e.g., Cytochrome P450, Monoamine Oxidase (MAO-A, MAO-B))

The biotransformation of 2C-B is catalyzed by specific enzyme systems.

Monoamine Oxidase (MAO) : MAO enzymes, particularly MAO-A and MAO-B, are strongly implicated in the oxidative deamination of 2C-B's ethylamine side chain. nih.gov The formation of 4-bromo-2,5-dimethoxyphenylacetic acid as the primary human metabolite suggests that MAO plays a crucial role in the metabolism of 2C-B in humans, followed by oxidation via aldehyde dehydrogenase. nih.gov

Cytochrome P450 (CYP450) : The CYP450 superfamily of enzymes is responsible for the oxidative metabolism of a vast number of compounds, and they are involved in the demethylation of 2C-B. nih.govdntb.gov.ua While specific isoforms responsible for 2C-B's demethylation have not been fully detailed in all studies, the process is a hallmark of CYP450 activity. nih.govnih.gov

Interspecies Differences in Metabolic Profiles

Significant interspecies differences have been observed in the metabolism of this compound. These variations are important for interpreting toxicological data and extrapolating findings from animal models to humans. nih.govnih.gov

A comparative study using hepatocytes from six different species (human, monkey, dog, rabbit, rat, and mouse) highlighted these differences. nih.gov

The metabolite 4-bromo-2,5-dimethoxy-phenol (BDMP) was identified as being unique to mouse hepatocytes. nih.govresearchgate.net

2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPEA) , a product of demethylation, was produced by hepatocytes from humans, monkeys, and rabbits, but was not detected in incubations with dog, rat, or mouse hepatocytes. nih.govresearchgate.net

Studies comparing metabolites in rat and human urine show stark differences. The primary metabolites in rats are N-acetylated compounds, which are only minor metabolites in humans. researchgate.netnih.gov Conversely, 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) , the main metabolite in humans, is not the predominant metabolite in rats, indicating a significant species-specific difference in the primary metabolic pathway. nih.gov

This table summarizes some of the observed species-dependent metabolite formations:

| Species | Key Metabolic Findings | Source |

|---|---|---|

| Human | Major metabolite is BDMPAA. B-2-HMPEA is also formed. | nih.govnih.gov |

| Mouse | Unique formation of BDMP. Does not produce B-2-HMPEA. | nih.gov |

| Rat | Main metabolites are N-acetylated compounds. Does not produce B-2-HMPEA. | nih.govresearchgate.netnih.gov |

| Monkey | Produces B-2-HMPEA. | nih.gov |

| Rabbit | Produces B-2-HMPEA. | nih.gov |

| Dog | Does not produce B-2-HMPEA. | nih.gov |

Compound Names Table

| Abbreviation/Common Name | Full Chemical Name |

| 2C-B | This compound |

| BDMPE | 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol |

| BDMPAA | 4-bromo-2,5-dimethoxyphenylacetic acid |

| BDMBA | 4-bromo-2,5-dimethoxybenzoic acid |

| B-2-HMPEA | 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol |

| BDMP | 4-bromo-2,5-dimethoxy-phenol |

| DOPAC | 3,4-dihydroxyphenylacetic acid |

| NET | Norepinephrine Transporter |

| SERT | Serotonin Transporter |

| MAO | Monoamine Oxidase |

| CYP450 | Cytochrome P450 |

Neurobiological and Preclinical Investigation of 4 Bromo 2,5 Dimethoxyphenethylamine

In Vitro Neurobiological Models for 4-Bromo-2,5-dimethoxyphenethylamine Research

Neuronal Cell Culture Studies (e.g., Hepatocyte incubations for metabolism)

In vitro studies using hepatocytes from various species, including humans, have been instrumental in elucidating the metabolic pathways of this compound (2C-B). nih.govresearchgate.net These studies have revealed that the primary metabolic route involves oxidative deamination, leading to the formation of several key metabolites. nih.gov

The main metabolic pathways identified through hepatocyte incubations include:

Oxidative Deamination: This process results in the formation of 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). nih.govresearchgate.net The intermediate aldehyde, 4-bromo-2,5-dimethoxyphenylacetaldehyde, is a precursor to both BDMPE and BDMPAA. researchgate.net Additionally, 4-bromo-2,5-dimethoxybenzoic acid (BDMBA) can be produced through this pathway. nih.govresearchgate.net

Demethylation: The primary metabolites, BDMPE and BDMPAA, can undergo further metabolism via demethylation. nih.govresearchgate.net Alternatively, demethylation of the parent compound, 2C-B, can occur prior to oxidative deamination. nih.gov

N-Acetylation: In studies with rat hepatocytes, N-acetylated metabolites such as 2-O-desmethyl-N-acetyl-2C-B and 5-O-desmethyl-N-acetyl-2C-B have been identified. nih.gov

Interspecies differences in metabolism have been observed. For instance, a novel metabolite, 4-bromo-2,5-dimethoxy-phenol (B1599776) (BDMP), was identified only in mouse hepatocyte incubations. nih.govresearchgate.net Furthermore, 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) was produced by hepatocytes from humans, monkeys, and rabbits, but not from dogs, rats, or mice. nih.govresearchgate.net In freshly isolated rat hepatocytes, the major metabolites recovered were 2-O-desmethyl-2C-B and the carboxylic acid derivative. nih.gov

It is generally understood that 2C-B is primarily metabolized by monoamine oxidase (MAO) enzymes (MAO-A and MAO-B) and to a lesser extent by the cytochrome P450 (CYP450) system. researchgate.netnih.gov The liver hepatocytes contain the necessary enzymes for drug metabolism, with the cytochrome P450 group being a major family of enzymes involved in this process. nottingham.ac.ukwashington.edu

Table 1: Major Metabolites of this compound Identified in Hepatocyte Incubation Studies

| Metabolite Name | Abbreviation | Species in which Identified | Reference |

| 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol | BDMPE | Human, Monkey, Dog, Rabbit, Rat, Mouse | nih.gov |

| 4-bromo-2,5-dimethoxyphenylacetic acid | BDMPAA | Human, Monkey, Dog, Rabbit, Rat, Mouse | nih.gov |

| 4-bromo-2,5-dimethoxybenzoic acid | BDMBA | Human, Monkey, Dog, Rabbit, Rat, Mouse | nih.gov |

| 4-bromo-2,5-dimethoxy-phenol | BDMP | Mouse | nih.govresearchgate.net |

| 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol | B-2-HMPE | Human, Monkey, Rabbit | nih.govresearchgate.net |

| 2-O-desmethyl-2C-B | - | Rat | nih.gov |

| 2-O-desmethyl-N-acetyl-2C-B | - | Rat | nih.gov |

| 5-O-desmethyl-N-acetyl-2C-B | - | Rat | nih.gov |

| Carboxylic acid derivative | - | Rat | nih.gov |

Electrophysiological Analysis in Brain Slices (e.g., Xenopus laevis oocytes for receptor antagonism)

The electrophysiological effects of this compound have been investigated to understand its interaction with various neurotransmitter receptors. While specific studies on brain slices are not detailed in the provided results, research indicates that 2C-B acts as a partial agonist at serotonin (B10506) 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂ₑ receptors. nih.govilo.org Some studies have even suggested that it can act as a full antagonist at the 5-HT₂ₐ receptor. nih.govpsychonautwiki.org This suggests a complex interaction with the serotonin system, which is a primary target for many psychedelic compounds. psychonautwiki.org

The use of Xenopus laevis oocytes as an expression system for specific receptor subtypes is a common technique in electrophysiological analysis to determine the functional activity of a compound. Although direct electrophysiological data from brain slices or Xenopus oocytes for 2C-B is not extensively covered in the search results, the compound's known activity at serotonin receptors implies that such studies would reveal its modulatory effects on neuronal excitability and synaptic transmission. The activation of 5-HT₂ₐ receptors, for example, is known to induce excitatory effects in cortical neurons.

In Vivo Preclinical Animal Models for this compound Research

Behavioral Pharmacology in Rodent Models (e.g., Locomotor Activity, Prepulse Inhibition of Acoustic Startle Response)

Preclinical studies in rodents have been crucial for characterizing the behavioral effects of this compound. These studies often compare its profile to other psychoactive substances to better understand its unique properties.

Locomotor Activity: In rats, 2C-B has been shown to have a biphasic effect on locomotor activity, with an initial inhibitory phase followed by an excitatory phase. nih.govresearchgate.net This contrasts with a compound like amphetamine, which typically induces only hyperlocomotion. nih.gov Another study in mice also noted a biphasic effect on locomotion. jneuropsychiatry.org The hyperlocomotion phase appears to be temporally correlated with the drug's potency to release dopamine (B1211576). researchgate.net

Prepulse Inhibition (PPI) of Acoustic Startle Response: 2C-B has been found to induce deficits in the prepulse inhibition (PPI) of the acoustic startle reaction in rats. nih.gov PPI is a measure of sensorimotor gating, and deficits in this measure are observed with various psychoactive compounds. Interestingly, while both 2C-B and amphetamine disrupt PPI, they have opposite effects on the acoustic startle response (ASR) itself. nih.gov

These behavioral findings in rodent models suggest that 2C-B has a complex pharmacological profile, sharing some characteristics with both hallucinogens and stimulants. nih.gov Its behavioral profile in these models appears to be more similar to that of hallucinogenic compounds than to MDMA. youtube.com

Table 2: Summary of Behavioral Effects of this compound in Rodent Models

| Behavioral Test | Species | Observed Effect | Reference |

| Locomotor Activity | Rat | Biphasic (initial inhibition, then excitation) | nih.govresearchgate.net |

| Locomotor Activity | Mouse | Biphasic (initial inhibition, then excitation) | jneuropsychiatry.org |

| Prepulse Inhibition (PPI) | Rat | Deficits in PPI | nih.gov |

| Acoustic Startle Response (ASR) | Rat | Opposite effect compared to amphetamine | nih.gov |

Neurochemical Alterations in Specific Brain Regions (e.g., Dopamine and Metabolite Levels in Nucleus Accumbens)

Investigations into the neurochemical effects of this compound have provided insights into its mechanism of action at a synaptic level. A key brain region of interest is the nucleus accumbens (NAc), which is critically involved in reward and motivation.

In studies with rats, administration of 2C-B was found to increase dopamine levels in the nucleus accumbens. nih.govblossomanalysis.com Simultaneously, it led to a decrease in the levels of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in the same brain region. nih.govblossomanalysis.com This combination of increased dopamine and decreased DOPAC may suggest an inhibition of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of dopamine. nih.gov These neurochemical alterations in the NAc are thought to contribute to the psychotomimetic and potential addictive properties of the compound. nih.govresearchgate.net Research also indicates that the mechanism of action of 2C-B is related to the activation of both serotonin and dopamine systems. youtube.com

Electroencephalography (EEG) Power Spectra and Coherence Studies in Rodents

Electroencephalography (EEG) studies in freely moving rats have been used to examine the effects of this compound on brain electrical activity. These studies analyze changes in EEG power spectra (the distribution of signal power over different frequencies) and coherence (a measure of the functional connectivity between different brain regions). nih.gov

The effects of 2C-B on the rat EEG appear to be dose-dependent. nih.gov Low doses of the compound were found to induce a decrease in both EEG power spectra and coherence. nih.govblossomanalysis.com In contrast, a high dose of 2C-B produced a biphasic effect on EEG power, with an initial decrease followed by an increase. nih.gov This high dose also resulted in both decreases and increases in EEG coherence. nih.gov

Notably, increases in theta and alpha power and coherence observed with both 2C-B and the reference compound amphetamine were temporally linked to an increase in locomotor activity and dopamine levels in the nucleus accumbens. nih.gov These findings demonstrate that alterations in brain functional connectivity, as measured by EEG, reflect the behavioral and neurochemical changes induced by the drug, and a correlation between EEG changes and locomotor behavior has been observed. nih.gov

Table 3: Summary of EEG Effects of this compound in Rodent Models

| EEG Parameter | Dose | Observed Effect | Reference |

| Power Spectra | Low | Decrease | nih.govblossomanalysis.com |

| Coherence | Low | Decrease | nih.govblossomanalysis.com |

| Power Spectra | High | Biphasic (initial decrease, then increase) | nih.gov |

| Coherence | High | Decrease and Increase | nih.gov |

Receptor Occupancy Studies in Animal Brains

Preclinical research has sought to characterize the interaction of this compound (2C-B) with various neurotransmitter receptors in animal models to elucidate its neuropharmacological profile. These studies have primarily focused on its affinity for serotonin (5-HT) receptors, which are known targets for many psychedelic compounds. drugscience.org.uk

Investigations using Xenopus laevis (African clawed frog) oocytes expressing specific human serotonin receptor subtypes have provided significant insights. In this model, 2C-B was found to act as a potent antagonist at the 5-HT2A receptor. researchgate.netnih.gov The study demonstrated that preapplication of 2C-B blocked the currents evoked by serotonin in a concentration-dependent manner, indicating competitive binding at the receptor site. researchgate.net Interestingly, the same study showed that 2C-B did not produce a similar antagonistic effect at the 5-HT2C receptor, suggesting a degree of selectivity for the 5-HT2A subtype in this preparation. nih.gov The rank order of antagonist potency at the 5-HT2A receptor among the tested phenethylamines was determined to be 2C-I > 2C-B > 2C-D > 2C-H. researchgate.net

However, there is conflicting evidence from other preclinical contexts, with some research classifying 2C-B as a low-efficacy partial agonist at both human 5-HT2A and 5-HT2C receptors. wikipedia.orgnih.gov This suggests that the functional activity of 2C-B may vary depending on the specific cellular environment and signaling pathways being measured. In addition to its primary action at serotonin receptors, some studies indicate that 2C-B and related compounds also have an affinity for α-adrenergic receptors. drugscience.org.ukresearchgate.net

Further neurochemical analysis in rats has revealed that 2C-B administration leads to significant alterations in the dopamine system within the nucleus accumbens, a key brain region involved in reward and motivation. nih.govblossomanalysis.com Specifically, studies have observed an increase in dopamine levels accompanied by a decrease in its primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC). nih.gov This neurochemical signature may suggest an inhibitory effect on the enzyme monoamine oxidase (MAO), which is involved in dopamine metabolism. wikipedia.orgnih.gov

Distribution studies in rats have confirmed that 2C-B effectively penetrates the blood-brain barrier. nih.gov Following subcutaneous administration, the compound was found in various tissues, including the brain, with the brain-to-serum concentration ratio reaching a maximum of 13.9. nih.gov This demonstrates significant central nervous system availability, a prerequisite for its psychoactive effects.

Table 1: Summary of Receptor and Neurotransmitter Interactions of this compound in Preclinical Models

| Receptor/Transporter/Neurotransmitter | Animal Model/System | Observed Effect | Reference |

| 5-HT2A Receptor | Xenopus laevis oocytes | Potent Antagonist | researchgate.netnih.gov |

| 5-HT2A Receptor | --- | Partial Agonist (low efficacy) | wikipedia.orgnih.gov |

| 5-HT2C Receptor | Xenopus laevis oocytes | No significant antagonism | nih.gov |

| 5-HT2C Receptor | --- | Partial Agonist (low efficacy) | wikipedia.org |

| α-Adrenergic Receptors | --- | Affinity noted | drugscience.org.ukresearchgate.net |

| Dopamine (in Nucleus Accumbens) | Rat | Increased levels | nih.govblossomanalysis.com |

| DOPAC (in Nucleus Accumbens) | Rat | Decreased levels | nih.gov |

Neuroplasticity and Long-Term Cellular Adaptations Induced by this compound in Preclinical Models

The capacity of psychedelic compounds to induce neuroplasticity—the brain's ability to reorganize its structure, function, and connections—is a growing area of scientific inquiry. wipo.intnih.gov While research specifically detailing the long-term cellular adaptations following this compound (2C-B) administration in preclinical models is limited, some studies provide initial evidence for its effects on brain function and connectivity, which are fundamental aspects of neuroplasticity.

In studies using freely moving rats, administration of 2C-B was shown to induce significant alterations in brain functional connectivity. nih.govblossomanalysis.com These changes were observed through quantitative electroencephalography (qEEG), which measures the electrical activity of the brain. The findings indicated that 2C-B produced dose-dependent and temporally distinct changes in EEG power spectra and coherence between different brain regions. nih.gov Alterations in coherence are thought to reflect changes in the synchronization of neural activity between brain areas, a key mechanism of functional connectivity. A correlation was observed between these EEG changes and the behavioral effects of the compound, suggesting that the altered brain connectivity directly relates to its functional output. nih.govblossomanalysis.com

The observed increase in dopamine levels in the nucleus accumbens may also contribute to neuroplastic changes. nih.gov Dopaminergic signaling is known to play a crucial role in modulating synaptic plasticity, particularly in processes related to learning, memory, and reward. Persistent alterations in dopamine neurotransmission could, in theory, trigger downstream cellular adaptations.

While direct histological or molecular studies on 2C-B-induced long-term changes like synaptogenesis or dendritic spine growth in animal models are not extensively documented in the available literature, the observed effects on functional brain connectivity in rats provide a foundation for such investigations. nih.gov The concept that psychedelics may promote neurogenesis or other forms of neural plasticity is an active area of research, and the preclinical data on 2C-B's ability to modify brain network dynamics align with this broader hypothesis. wipo.int

Table 2: Preclinical Findings Related to Neuroplasticity and Cellular Adaptations for this compound

| Finding | Animal Model | Methodology | Details | Reference |

| Altered Brain Functional Connectivity | Rat | Quantitative EEG (qEEG) | Dose-dependent changes in EEG power spectra and coherence, correlating with behavioral changes. | nih.govblossomanalysis.com |

| Altered Dopamine Neurotransmission | Rat | Microdialysis | Increased dopamine and decreased DOPAC levels in the nucleus accumbens. | nih.gov |

Analytical Chemistry Methodologies for 4 Bromo 2,5 Dimethoxyphenethylamine Detection and Quantification

Chromatographic Techniques for 4-Bromo-2,5-dimethoxyphenethylamine Analysis

Chromatographic methods are fundamental to the analysis of this compound, providing the necessary separation from other substances that may be present in a sample. Gas and liquid chromatography, especially when coupled with mass spectrometry, are the gold standards for its detection and quantification. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust technique for the analysis of this compound. oup.comnih.gov This method combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

For analysis, the compound can be extracted from a matrix, such as urine or seized tablets, and may undergo derivatization to improve its chromatographic properties. ceon.rsceon.rs A common derivatizing agent is N-methyl-bis-trifluoroacetamide (MBTFA), which creates a trifluoroacetyl (TFA) derivative of the molecule. ceon.rs This process enhances volatility and thermal stability, leading to better peak shape and sensitivity.

The GC separation is typically performed on a capillary column, such as a DB-5MS, which has a (5% diphenyl)-dimethylpolysiloxane stationary phase. ceon.rs The mass spectrum of underivatized this compound shows characteristic fragment ions. The presence of bromine results in a distinctive isotopic pattern for bromine-containing fragments. psu.edu Key fragmentation processes include alpha-cleavage of the ethylamine (B1201723) side chain, producing a prominent iminium ion, and cleavage resulting in a benzyl (B1604629) cation. psu.edumdpi.com The electron ionization (EI) mass spectrum of the underivatized compound may show a low abundance molecular ion peak, but a diagnostic base peak resulting from the loss of bromine is often observed at m/z = 180.0. uea.ac.uk Other characteristic fragment ions are observed at m/z 230 and 232. nih.gov

However, GC-MS analysis can be complicated by on-column reactions, especially when synthetic precursors are present in the sample. For instance, the compound can react with substituted benzaldehydes (generated from co-existing nitroethenes) to form imines, which can complicate the interpretation of the chromatogram. psu.eduoup.com

Below is a table summarizing typical GC-MS parameters for the analysis of this compound.

| Parameter | Value |

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium |

| Injector Temperature | 250°C |

| Oven Program | Initial 60-100°C, ramped to 280-295°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-450 |

| Derivatization | Optional, e.g., with MBTFA |

| This table contains interactive data. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the detection and quantification of this compound and its metabolites in various biological matrices, including plasma, urine, and hair. nih.govmdpi.comnih.gov This technique is particularly valuable for analyzing complex samples at very low concentrations. mdpi.com

LC-MS/MS methods typically utilize a reversed-phase C18 column for chromatographic separation. oup.comnih.gov The mobile phase often consists of a gradient mixture of an aqueous solution with an acidic modifier, like formic acid, and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.gov The acidic mobile phase aids in the ionization of the amine for detection by the mass spectrometer. oup.com

Detection is usually performed in positive ion mode using electrospray ionization (ESI). nih.gov The analysis involves selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. This provides high selectivity and reduces matrix interference. For this compound, the protonated molecule [M+H]+ serves as the precursor ion. uni.lu High-resolution mass spectrometry (HRMS) can also be employed to obtain accurate mass measurements of the precursor and fragment ions, further confirming the compound's identity. mdpi.comnih.gov

A validated LC-MS/MS method for analyzing the compound in amniotic fluid demonstrated a limit of quantification (LOQ) of 19 ng/mL and a limit of detection (LOD) of 6 ng/mL. nih.gov In hair analysis using ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS/MS), detection limits as low as 10 pg/mg have been reported. mdpi.com

The following table outlines a typical LC-MS/MS protocol.

| Parameter | Value |

| Column | C18 reversed-phase |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3-0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | m/z 260.0 [M+H]+ |

| This table contains interactive data. |

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC), often coupled with a diode-array detector (DAD), is another effective technique for the quantification of this compound. oup.comnih.gov While not as sensitive or specific as mass spectrometric methods, HPLC-DAD is a reliable and accessible method for analyzing seized materials, such as tablets. oup.comresearchgate.net

The separation is typically achieved on a C18 stationary phase with an acidic mobile phase, similar to LC-MS methods. oup.com The presence of the bromine atom in this compound enhances its retention on the reversed-phase column compared to its non-brominated analogue. oup.com A study using an acidic mobile phase (pH 3) demonstrated successful separation from its designer analogues. psu.edu

Quantification is performed by comparing the peak area of the analyte to that of a standard of known concentration. oup.com A Spanish study reported an HPLC method with a UV/VIS detector capable of detecting the compound at a limit of 0.1 ppm in under 7 minutes. uva.es

Here is a summary of typical HPLC parameters.

| Parameter | Value |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Methanol and acidic buffer (e.g., pH 3) |

| Detector | Diode-Array Detector (DAD) |

| Flow Rate | 1.25 mL/min |

| Retention Time | ~11.08 min (example) |

| This table contains interactive data. |

Spectroscopic and Spectrometric Characterization of this compound

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, complementing the data obtained from chromatographic methods. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's carbon-hydrogen framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification of this compound, including the confirmation of its specific isomeric structure. oup.comdesigner-drug.com Both ¹H NMR and ¹³C NMR are used to map out the molecule's structure. mdpi.com

In the ¹H NMR spectrum, the signals for the two aromatic protons typically appear as singlets, and their chemical shifts can help confirm the substitution pattern on the benzene (B151609) ring. uea.ac.uk For example, in a DMSO-d6 solvent, the aromatic protons of this compound appear at approximately 7.20 and 6.98 ppm. uea.ac.uk The two methoxy (B1213986) groups (-OCH₃) will each produce a singlet, and the two methylene (B1212753) groups (-CH₂-) of the ethylamine side chain will show characteristic multiplets due to spin-spin coupling. youtube.com Two-dimensional NMR techniques, such as COSY and NOESY, can be used to further confirm the connectivity and spatial relationships between protons. oup.comacs.org

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are indicative of the attached substituents (bromo and methoxy groups).

The combination of mass spectrometry and NMR analysis is often required for the unequivocal identification of the compound, distinguishing it from its positional isomers. oup.comdesigner-drug.com

Key ¹H NMR signals for this compound are summarized below.

| Proton Environment | Approximate Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.98 | Singlet |

| Aromatic CH | 7.20 | Singlet |

| Methoxy (OCH₃) | ~3.7-3.8 | Singlet (x2) |

| Ar-CH₂- | ~2.8 | Multiplet |

| -CH₂-NH₂ | ~3.0 | Multiplet |

| This table contains interactive data. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in the this compound molecule. oup.com By analyzing the absorption of infrared radiation at specific wavenumbers, the presence of key bonds can be confirmed.

The IR spectrum of this compound hydrochloride will show characteristic absorption bands. A broad band around 3040 cm⁻¹ is indicative of the ammonium (B1175870) group (-NH₃⁺) stretching vibrations. researchgate.net The C-H stretching vibrations of the aromatic ring and the aliphatic ethylamine chain appear in the region of 3050-2850 cm⁻¹. researchgate.net Other key bands include those for C=C aromatic ring stretching, C-O ether stretching, and C-Br stretching. The spectra of a sample can be compared to that of a known reference standard for confirmation. researchgate.net It should be noted that the hydration state of the sample can affect the IR spectrum. drugcheckingbc.ca

The following table lists some of the characteristic IR absorption bands for this compound.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| -NH₃⁺ stretch | ~3040 | Broad band |

| Aromatic C-H stretch | 3050-3000 | Stretching vibration |

| Aliphatic C-H stretch | 3000-2850 | Stretching vibration |

| C=C aromatic stretch | ~1600-1450 | Ring stretching |

| C-O ether stretch | ~1250-1000 | Asymmetric & symmetric stretching |

| C-Br stretch | ~650-550 | Stretching vibration |

| This table contains interactive data. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used for the quantitative analysis of this compound. This method is based on the principle that the compound absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. In an aqueous acid solvent, this compound exhibits a maximum absorbance at a wavelength of 293 nm. scribd.com

A study focusing on the development and validation of a liquid chromatography-UV (LC-UV) method demonstrated the utility of UV detection for quantifying this compound. researchgate.net The researchers found that a wavelength of 206 nm provided the best results for the simultaneous determination of this compound and four other amphetamine derivatives. researchgate.net This method proved to be sensitive and reliable, offering a stable baseline and good resolution between the different substances. researchgate.net

Forensic and Toxicological Analytical Strategies for this compound in Biological and Seized Materials

The analysis of this compound in forensic and toxicological contexts requires a combination of screening and confirmatory methods to ensure accurate identification and quantification. The choice of analytical strategy often depends on the nature of the sample, whether it is a seized material (such as powders or tablets) or a biological specimen (like urine, blood, or hair). designer-drug.comnih.gov

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most widely used confirmatory techniques. researchgate.netceon.rs These methods offer high sensitivity and selectivity, allowing for the definitive identification of the compound and its metabolites. researchgate.netnih.gov High-performance liquid chromatography with diode-array detection (HPLC-DAD) and capillary electrophoresis with diode-array detection (CE-DAD) have also been successfully employed for the quantification of this compound in tablets. nih.gov

In recent years, ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS/MS) has emerged as a powerful tool for detecting this compound in complex matrices like hair. nih.govresearchgate.net This technique provides high selectivity and sensitivity, enabling the detection of the substance at very low concentrations. nih.gov

Table 1: Analytical Techniques for this compound

| Analytical Technique | Sample Type | Purpose | Key Findings |

|---|---|---|---|

| UV-Vis Spectroscopy | Seized Material | Quantification | Maximum absorbance at 293 nm in aqueous acid. scribd.com A wavelength of 206 nm is optimal for LC-UV analysis. researchgate.net |

| Colorimetric Tests | Seized Material | Presumptive Identification | Marquis reagent: yellow to green. designer-drug.com Mecke reagent: green to yellow to blue. swgdrug.org |

| Urine Test Strips | Urine | Rapid Screening | Detects metabolite at ≥1000 ng/mL. youtube.com |

| GC-MS | Seized Material, Biological Samples | Identification and Quantification | A reliable and sensitive method, often requiring derivatization for biological samples. researchgate.netceon.rs |

| LC-MS | Seized Material, Biological Samples | Identification and Quantification | Used for confirmation in intoxication cases. researchgate.net |

Effective sample preparation is a critical step in the analysis of this compound, particularly from complex biological matrices. The goal is to isolate the analyte of interest from interfering substances and to concentrate it for analysis.

For seized materials like tablets, a common procedure involves grinding the sample, dissolving it in a suitable solvent like 0.1M hydrochloric acid, followed by sonication. The solution is then basified and the compound is extracted into an organic solvent such as methylene chloride. designer-drug.com

For biological samples such as urine, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently used. ceon.rsnih.gov In one study, urine samples were subjected to enzymatic deconjugation to release metabolites, followed by LLE to recover the compounds. nih.gov Another study utilized SPE for the extraction of the compound from urine before analysis. ceon.rs For hair analysis, a double wash with dichloromethane (B109758) is performed, followed by incubation with internal standards. researchgate.net

Derivatization is often necessary when using gas chromatography for the analysis of this compound in biological samples. ceon.rs This is because the compound has a high polarity and low volatility. ceon.rs Acylation with agents like N-methyl-bis-trifluoroacetamide (MBTFA) or derivatization with 2,2,2-trichloroethyl chloroformate can improve the chromatographic properties and enhance the response in the GC system. ceon.rsnih.gov

Table 2: Sample Preparation Techniques

| Technique | Matrix | Description |

|---|---|---|

| Liquid-Liquid Extraction | Seized Material, Urine | The sample is dissolved and extracted using immiscible solvents to separate the analyte. designer-drug.comnih.gov |

| Solid-Phase Extraction | Urine | The analyte is adsorbed onto a solid support and then eluted with a solvent. ceon.rs |

The validation of analytical methods is essential to ensure that the results are reliable, accurate, and reproducible. unodc.org For the quantitative analysis of this compound, method validation typically involves assessing several key parameters. researchgate.netceon.rs

Linearity is evaluated by analyzing a series of standard solutions at different concentrations. For example, a GC-MS method for this compound demonstrated a linear range of 0.258–3.178 mg/mL. swgdrug.org An LC-UV method was validated across five different concentration levels. researchgate.net

Specificity ensures that the method can accurately measure the analyte without interference from other substances that may be present in the sample. unodc.org In the development of an LC-UV method, specificity was tested against nine related substances. researchgate.net

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is often expressed as the relative standard deviation (RSD). A validated GC-MS method for this compound reported a repeatability RSD of less than 3%. swgdrug.org

Accuracy is the closeness of the test results to the true value. It is typically determined by analyzing spiked samples with known concentrations of the analyte. For quantitative analysis in biological specimens, results should generally fall within ±15% of the expected value, and within ±20% at lower concentrations. unodc.org

Limit of Detection (LOD) and Limit of Quantification (LOQ) are also determined. The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.net For the analysis of this compound in hair using UHPLC-HRMS/MS, an LOD of 10 pg/mg was reported. researchgate.net

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| Amphetamine |

| Methamphetamine |

| N-methyl-bis-trifluoroacetamide |

| 2,2,2-trichloroethyl chloroformate |

| Hydrochloric acid |

| Methylene chloride |

Structure Activity Relationship Sar Studies of 4 Bromo 2,5 Dimethoxyphenethylamine and Its Analogues

Systematic Modification of the Phenethylamine (B48288) Core Structure

The phenethylamine scaffold, a core component of 2C-B, offers numerous positions for chemical modification. wikipedia.org These modifications, particularly on the aromatic ring and the side chain, can dramatically alter the compound's interaction with biological targets. wikipedia.org

Aromatic Ring Substitutions and Their Pharmacological Impact

The substitution pattern on the aromatic ring of phenethylamines is a key determinant of their pharmacological profile. In the case of 2C-B, the 2,5-dimethoxy substitution, along with the 4-bromo substituent, is crucial for its activity.

Studies on related 2,5-dimethoxyphenylpiperidines have shown that the nature of the substituent at the 4-position significantly influences agonist potency at the 5-HT2A receptor. acs.org Replacing the 4-bromo group with other halogens, trifluoromethyl, nitrile, alkyl, or thioalkyl groups results in a wide range of potencies. acs.org This highlights the sensitivity of the receptor to the electronic and steric properties of the 4-substituent. For instance, deletion of the 2-methoxy group in analogues of 2C-B leads to a drastic reduction in potency, indicating its critical role in receptor interaction. acs.org

Furthermore, the presence of electron-withdrawing or electron-donating groups on the aromatic ring can modulate the strength of interactions with the target receptor. science.gov While electron-withdrawing groups tend to enhance attractive interactions, even electron-rich aromatic rings can engage in weak attractions. science.gov This suggests that a combination of electrostatic and dispersion forces governs the binding of these compounds. science.gov

The following table summarizes the impact of various 4-position substituents on the activity of 2,5-dimethoxyphenethylamine analogues:

| 4-Position Substituent | Impact on 5-HT2A Receptor Agonist Potency | Reference |

|---|---|---|

| Bromine (in 2C-B) | Potent agonist | acs.org |

| Other Halogens | Varied potency | acs.org |

| Trifluoromethyl | Varied potency | acs.org |

| Nitrile | Varied potency | acs.org |

| Alkyl (Methyl, Ethyl, n-Butyl) | Varied potency | acs.org |

| Thioalkyl (Methyl-, Ethyl-, Isopropylthio) | Varied potency | acs.org |

Side Chain Modifications (e.g., N-Benzyl Substitution) and Receptor Specificity

Modification of the ethylamine (B1201723) side chain, particularly at the nitrogen atom, has profound effects on receptor affinity and selectivity. While simple N-alkylation with small groups like methyl or ethyl generally diminishes activity, the introduction of a larger N-benzyl group, specifically an N-(2-methoxybenzyl) group, dramatically increases both binding affinity and functional activity at 5-HT2A receptors. nih.gov

This N-benzyl substitution, particularly with a 2-methoxy group (NBOMe), leads to a significant increase in binding affinity at several serotonin (B10506) receptors, including 5-HT2A and 5-HT2C, as well as adrenergic α1, dopaminergic D1-3, and histaminergic H1 receptors. blossomanalysis.comsci-hub.se Conversely, this modification reduces binding to 5-HT1A receptors and trace amine-associated receptor 1 (TAAR1). blossomanalysis.comsci-hub.se The result is a class of compounds with very high potency as 5-HT2A receptor agonists and high selectivity for 5-HT2A over 5-HT1A receptors. blossomanalysis.comsci-hub.se

A study involving a series of 48 N-benzyl phenethylamines demonstrated that these compounds generally exhibit high affinity for the 5-HT2A receptor, with some showing subnanomolar binding affinities. nih.gov For instance, one compound in the series displayed a binding affinity of 0.29 nM. nih.gov Functional activity also varied, with the most potent compound having an EC50 of 0.074 nM. nih.gov Selectivity for the 5-HT2A receptor over the 5-HT2C receptor was generally low to moderate in binding assays, though some compounds showed impressive selectivity. nih.gov In functional assays, the selectivity was often higher. nih.gov

The table below illustrates the effect of N-benzyl substitution on the receptor binding profile of 2C-B analogues:

| Receptor | Effect of N-2-methoxybenzyl Substitution | Reference |

|---|---|---|

| 5-HT2A | Increased binding affinity and potency | blossomanalysis.comsci-hub.se |

| 5-HT2C | Increased binding affinity | blossomanalysis.comsci-hub.se |

| 5-HT1A | Reduced binding affinity | blossomanalysis.comsci-hub.se |

| Adrenergic α1 | Increased binding affinity | blossomanalysis.comsci-hub.se |

| Dopaminergic D1-3 | Increased binding affinity | blossomanalysis.comsci-hub.se |

| Histaminergic H1 | Increased binding affinity | blossomanalysis.comsci-hub.se |

| TAAR1 | Reduced binding affinity | blossomanalysis.comsci-hub.se |

Computational Chemistry and Molecular Modeling of 4-Bromo-2,5-dimethoxyphenethylamine Interactions

Computational methods are invaluable tools for elucidating the interactions between 2C-B and its target receptors at the molecular level. These techniques provide insights that complement experimental data and guide the design of new analogues.

Ligand-Receptor Docking Simulations

Ligand-receptor docking simulations are used to predict the preferred binding orientation and affinity of a ligand to its target protein. youtube.com This process involves preparing the 3D structures of both the ligand (e.g., 2C-B) and the receptor (e.g., the 5-HT2A receptor) and then using a scoring function to evaluate the different possible binding poses. youtube.com

For 2C-B and its analogues, docking studies can help to understand how different substituents on the aromatic ring and modifications to the side chain influence the binding mode and affinity. For example, simulations can reveal key hydrogen bonds, hydrophobic interactions, and aromatic interactions that stabilize the ligand-receptor complex. science.gov Induced fit docking, which allows for flexibility in the receptor's binding site, can provide a more accurate prediction of the binding interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.

For 2C-B derivatives, QSAR studies can help to quantify the impact of different structural features on their affinity for various receptors. This information can then be used to design new analogues with improved potency and selectivity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. nih.gov These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. nih.gov

A pharmacophore model for 2C-B and its analogues can be developed based on the structures of known active compounds (ligand-based) or from the 3D structure of the receptor's binding site (structure-based). mdpi.com Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nih.gov This allows for the rapid identification of new and structurally diverse compounds that are likely to bind to the target receptor. mdpi.com This approach has been successfully used to discover novel ligands for various G protein-coupled receptors, including serotonin receptors. springernature.com

Synthesis and Pharmacological Profiling of Novel this compound Analogues

The exploration of the structure-activity relationships (SAR) of this compound (2C-B) has led to the synthesis and pharmacological evaluation of a variety of novel analogues. These studies aim to understand how structural modifications to the 2C-B molecule influence its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, which are believed to mediate its psychoactive effects.

A significant area of investigation has been the N-substitution of the primary amine of 2C-B. While simple N-alkyl derivatives, such as N-methyl-2C-B and N-ethyl-2C-B, generally exhibit a considerable decrease in potency compared to the parent compound, N-benzyl substitution has been shown to have a dramatic impact on receptor affinity and functional activity. nih.govwikipedia.orgyoutube.com

Research into a series of N-benzylphenethylamines has revealed that these modifications can confer a significant increase in binding affinity at the 5-HT2A receptor. nih.gov For instance, a study involving the preparation of 48 different N-benzyl substituted analogues of various phenethylamines, including 2C-B, demonstrated that many of these compounds displayed high affinity for the 5-HT2A receptor, with several exhibiting subnanomolar binding affinities. nih.gov One compound in this series, 8b , was identified as having a particularly high affinity of 0.29 nM. nih.gov In functional assays, which measure the ability of a compound to activate the receptor, one of the N-benzyl derivatives, 1b , was found to be the most potent, with a value of 0.074 nM. nih.gov

The position of substituents on the N-benzyl group is also a critical determinant of pharmacological activity. nih.gov Studies have shown that substitutions at the 2'- and 3'-positions of the N-benzyl ring are generally well-tolerated and can lead to very potent compounds. nih.gov Small changes in the substituents in this region can have a profound effect on the affinity of the analogues for the 5-HT2A and 5-HT2C receptors. nih.gov Interestingly, some high-affinity ligands were identified that lacked a 2'-benzyl substituent, which contradicted previous assumptions about the structural requirements for high affinity. nih.gov

Further SAR studies have explored a wider range of substitutions at the 4-position of the 2,5-dimethoxyphenethylamine scaffold. A 2024 study led to the discovery of 2,5-dimethoxy-4-thiotrifluoromethylphenethylamines. nih.gov One compound from this series, CYB210010 , demonstrated high agonist potency at both 5-HT2A and 5-HT2C receptors. nih.gov This research also identified other compounds with high potency at the 5-HT2A receptor but with little to no in-vivo effects in certain assays, opening avenues for the development of non-psychedelic 5-HT2A receptor ligands. nih.gov

The synthesis of these novel analogues typically involves multi-step chemical processes. For example, 2C-B itself can be synthesized from 2,5-dimethoxybenzaldehyde (B135726). mdpi.com A common route involves the condensation of 2,5-dimethoxybenzaldehyde with nitromethane (B149229) to form 2,5-dimethoxynitrostyrene. mdpi.com This intermediate is then reduced to the corresponding phenethylamine using a reducing agent like lithium aluminum hydride. mdpi.com Finally, the bromine atom is introduced at the 4-position of the phenyl ring through bromination in acetic acid. mdpi.com The synthesis of N-benzyl analogues involves an additional step of reacting the phenethylamine with the appropriate benzyl (B1604629) halide.